Ethyl formate-d

Vue d'ensemble

Description

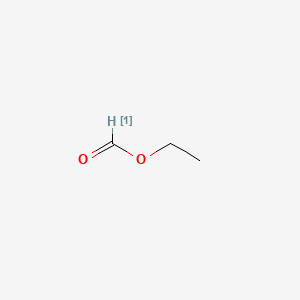

Ethyl formate-d is a deuterated form of ethyl formate, an ester formed when ethanol reacts with formic acid. This compound is characterized by the replacement of a hydrogen atom with a deuterium atom, which is an isotope of hydrogen. This compound retains the characteristic fruity odor of ethyl formate and is used in various scientific applications due to its unique isotopic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl formate-d can be synthesized through the esterification of deuterated ethanol (ethanol-d) with formic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous process where deuterated ethanol and formic acid are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the this compound from other by-products and unreacted starting materials. This method ensures high purity and yield of the final product.

Analyse Des Réactions Chimiques

Reaction with Chlorine Atoms

Cl-initiated oxidation of ethyl formate-d proceeds via three primary pathways :

-

Methyl group attack :

Dominant pathway due to hyperconjugative stabilization of intermediates . -

Ethyl group attack :

Minor pathway (<5%), producing DCOOCH₂CH₂· radicals .

Table 1: Product Yields from Cl-initiated Oxidation at 298 K

| Product | Yield (%) | Mechanism |

|---|---|---|

| DCOOCHO (Deutero-FA) | 32 ± 4 | α-ester rearrangement + O₂ addition |

| DCOOC(O)CH₃ (AFAn-d) | 26 ± 3 | Radical recombination |

| CO/CO₂ | 20 ± 5 | C–C bond cleavage |

Thermal Decomposition

This compound decomposes in the gas phase via:

Mass Spectrometric Fragmentation

Deuteration significantly alters fragmentation patterns :

Table 2: Key Fragments of this compound (m/z)

| Fragment | m/z | Deuteration Effect |

|---|---|---|

| [DCO+] | 45 | Retains deuterium; no isotopic scrambling |

| [C₂H₅O+] | 59 | Shifts to m/z 60 (DCOOCH₂⁺) |

| [CH₂OD+] | 32 | Formed via HCOO–CH₂· bond cleavage |

Atmospheric Implications

-

Reaction with HCO radicals :

Rate coefficient: at 298 K .

Temperature dependence: . -

Isotope effects : Deuteration reduces tunneling efficiency in HCO radical reactions, lowering rate coefficients by ~20% compared to non-deuterated ethyl formate .

Theoretical Insights

CVT/SCT/ISPE calculations at the CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p) level reveal :

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Solvent for Reactions:

Ethyl formate-d is utilized as a solvent in various organic reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for reactions such as esterifications and transesterifications.

2. NMR Spectroscopy:

Due to its deuterated nature, this compound is extensively used in NMR spectroscopy as an internal standard. Its unique chemical shifts help in the accurate quantification of other compounds in complex mixtures.

Agricultural Applications

1. Fumigant for Stored Grains:

this compound has been evaluated as a potential fumigant for stored grains. Studies indicate that it can effectively control pests such as the rice weevil (Sitophilus oryzae) and the lesser grain borer (Rhyzopertha dominica) when combined with carbon dioxide to enhance efficacy and distribution within grain silos .

| Fumigant Efficacy | Pest Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|---|

| Ethyl Formate + CO2 | Sitophilus oryzae | 95.1 | 185 |

| Ethyl Formate + CO2 | Tribolium castaneum | 99.8 | 111 |

2. Insecticidal Properties:

The compound exhibits insecticidal properties against various stored product insects, making it a promising alternative to methyl bromide, which is being phased out due to environmental concerns .

Food Science Applications

1. Flavoring Agent:

this compound is also used as a flavoring agent in food products due to its pleasant aroma. Its safety profile has been evaluated, indicating that it can be safely used at certain concentrations without adverse effects on human health .

2. Sensory Evaluation:

Recent studies have focused on sensory evaluations of fruits treated with ethyl formate to assess consumer acceptance and flavor retention post-treatment .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound in various applications:

- A 90-day inhalation study in rats indicated that exposure at certain concentrations did not result in significant adverse effects, suggesting relative safety for occupational exposure below specific thresholds .

- Genotoxicity tests have shown mixed results; while some studies indicated clastogenic effects under specific conditions, others concluded that ethyl formate does not induce significant genetic damage in vivo or in vitro .

Case Studies

1. Fumigation Efficacy Study:

A study demonstrated the effectiveness of this compound combined with carbon dioxide for controlling stored grain pests. The dynamic application method achieved high mortality rates among pest populations within short exposure times, highlighting its potential as an effective fumigant alternative .

2. NMR Applications:

In research settings, this compound has been employed as an internal standard in NMR studies to quantify other compounds accurately, showcasing its utility in analytical chemistry .

Mécanisme D'action

The mechanism by which ethyl formate-d exerts its effects is primarily through its role as an isotopic tracer. The deuterium atom in this compound allows researchers to track the movement and transformation of the compound in various chemical and biological systems. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and the behavior of deuterated drugs.

Comparaison Avec Des Composés Similaires

Ethyl formate-d can be compared with other deuterated esters and non-deuterated ethyl formate:

Ethyl formate: The non-deuterated form of ethyl formate has similar chemical properties but lacks the isotopic labeling, making it less useful for tracer studies.

Deuterated esters: Other deuterated esters, such as mthis compound and propyl formate-d, have similar applications but differ in their alkyl groups, which can affect their reactivity and suitability for specific studies.

List of Similar Compounds

- Mthis compound

- Propyl formate-d

- Butyl formate-d

- Isopropyl formate-d

This compound stands out due to its specific isotopic labeling, making it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and the behavior of deuterated compounds.

Activité Biologique

Ethyl formate-d (deuterated ethyl formate) is a compound that has garnered attention due to its biological activity, particularly in the context of its insecticidal and fungicidal properties. This article reviews the biological effects of this compound, focusing on its toxicity, efficacy as a fumigant, and metabolic interactions in various organisms.

This compound is the deuterated form of ethyl formate, which is chemically represented as . It is primarily synthesized through the reaction of ethanol with formic acid. The presence of deuterium allows for unique tracking in biological studies, providing insights into metabolic pathways and mechanisms of action.

Inhalation Toxicity in Rats

A significant study conducted on the inhalation toxicity of ethyl formate involved exposing rats to various concentrations (0, 66, 330, and 1,320 ppm) over a 90-day period. Key findings included:

- Clinical Observations : No mortality was observed; however, locomotor activity decreased significantly at the highest concentration (1,320 ppm) but recovered post-exposure.

- Body Weight and Food Consumption : A marked decrease in body weight and food intake was noted in rats exposed to 1,320 ppm from the first week. Conversely, exposure to lower concentrations (66 and 330 ppm) did not result in significant adverse effects .

- Histopathological Findings : At 1,320 ppm, degeneration of olfactory epithelium was observed, alongside increased adrenal weights and decreased thymus weights .

This study establishes a safety threshold for ethyl formate exposure in rats, suggesting that concentrations below 66 ppm are relatively safe.

Efficacy as a Fumigant

Ethyl formate has been evaluated as a postharvest fumigant for controlling pests in agricultural settings. A study assessed its effectiveness against common pests infesting California table grapes:

- Fumigation Efficacy : Ethyl formate demonstrated significant insecticidal activity when combined with carbon dioxide. The treatment effectively reduced pest populations without causing notable damage to the grapes .

- Metabolic Responses in Insects : Research on Tribolium castaneum (red flour beetle) indicated that exposure to sub-lethal concentrations of ethyl formate led to alterations in metabolic pathways. Specifically, changes were observed in lipid metabolism and oxidative stress responses. A total of 23 metabolites were significantly affected by ethyl formate exposure .

Case Study 1: Insecticidal Properties

In a controlled study examining the effects of ethyl formate on T. castaneum, metabolomic analyses revealed that exposure induced oxidative stress and disrupted normal lipid metabolism. The findings suggest that ethyl formate acts through complex biochemical mechanisms that could be exploited for pest management strategies .

Case Study 2: Safety Assessments

A comprehensive assessment of occupational exposure limits for ethyl formate indicated no mutagenic activity in bacterial strains tested. This supports its potential use as a safer alternative to more toxic fumigants while maintaining efficacy against agricultural pests .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Inhalation Toxicity | Safe below 66 ppm; adverse effects at higher doses |

| Fumigation Efficacy | Effective against pests without damaging crops |

| Metabolic Impact on Insects | Induces oxidative stress; alters lipid metabolism |

| Safety Assessment | No mutagenicity; potential for safe agricultural use |

Propriétés

IUPAC Name |

ethyl deuterioformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35976-76-2 | |

| Record name | 35976-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.